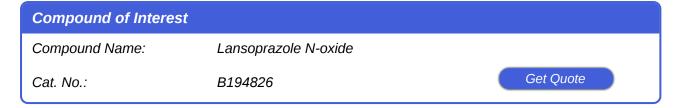


A Technical Guide to the Physical Characteristics of Lansoprazole N-oxide Powder

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical characteristics of **Lansoprazole N-oxide** powder, a known impurity and metabolite of the proton pump inhibitor Lansoprazole.[1][2][3] The information herein is intended to support research, development, and quality control activities by providing key data and standardized experimental methodologies.

Physicochemical and Spectroscopic Data

Lansoprazole N-oxide is the N-oxide derivative of Lansoprazole, formed during synthesis or as a degradation product.[1][4] Its physical properties are crucial for its identification, purification, and for understanding its behavior in pharmaceutical formulations.

General Properties

The fundamental physical and chemical identifiers for **Lansoprazole N-oxide** powder are summarized below.



Property	Data	Reference
IUPAC Name	2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole	
Synonyms	Lansoprazole EP Impurity A, Lansoprazole N-Oxide	-
CAS Number	213476-12-1	_
Molecular Formula	C16H14F3N3O3S	
Molecular Weight	385.36 g/mol	_
Appearance	White to off-white powder/solid	-

Thermal and Solubility Characteristics

Thermal behavior and solubility are critical parameters that influence the stability, bioavailability, and formulation strategy of a drug substance.

Property	Data	Reference
Melting Point	163-165 °C (with decomposition)	
Solubility	Soluble in Dimethyl sulfoxide (DMSO) and Methanol. Limited solubility in water.	
Storage Conditions	Recommended storage varies; common conditions include 2-8°C or -20°C.	

Core Experimental Protocols

The characterization of **Lansoprazole N-oxide** powder relies on several key analytical techniques. The following sections detail the standard methodologies for these experiments.



X-ray Powder Diffraction (XRPD) for Crystallinity and Polymorphism

XRPD is a primary technique used to investigate the solid-state nature of a pharmaceutical powder. It can differentiate between crystalline and amorphous materials and identify different polymorphic forms, as each crystalline structure produces a unique diffraction pattern or "fingerprint".

Methodology:

- Sample Preparation: A small amount of the Lansoprazole N-oxide powder is gently packed into a sample holder to ensure a flat, uniform surface. Care is taken to minimize preferred orientation of the crystallites.
- Instrumentation: A powder diffractometer equipped with a copper X-ray source (CuKα radiation, λ ≈ 1.5418 Å) is typically used.
- Data Collection: The sample is scanned over a defined angular range, for example, from 5° to 40° in 2θ (two-theta).
- Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. Sharp peaks indicate a crystalline structure, while a broad halo suggests an amorphous form. The peak positions and relative intensities are used to identify the specific crystalline form.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is essential for determining the melting point, identifying polymorphic transitions, and assessing purity.

Methodology:

 Sample Preparation: A few milligrams (typically 2-5 mg) of the powder are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.



- Instrumentation: The measurement is performed using a calibrated DSC instrument. An empty, sealed aluminum pan is used as a reference.
- Thermal Program: The sample and reference are subjected to a controlled temperature program, such as heating from ambient temperature to above the melting point at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
- Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. An endothermic peak corresponds to melting, with the onset temperature of the peak typically reported as the melting point.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for evaluating thermal stability and quantifying the presence of volatile components such as water or residual solvents.

Methodology:

- Sample Preparation: A sample of the powder (typically 5-10 mg) is placed into a tared TGA pan.
- Instrumentation: The analysis is conducted using a TGA instrument, which consists of a precision balance and a furnace.
- Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a controlled atmosphere (e.g., nitrogen).
- Analysis: The mass of the sample is recorded continuously as the temperature increases.
 The resulting TGA curve plots percent weight loss against temperature. Significant weight loss events correspond to the loss of volatiles or thermal decomposition.

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, a critical parameter for predicting its oral bioavailability.

Methodology:

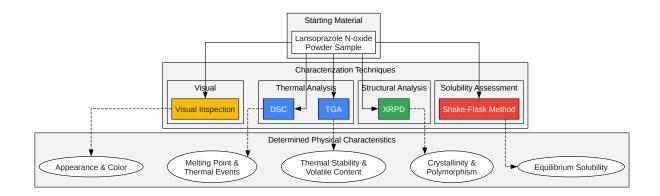


- Preparation: An excess amount of Lansoprazole N-oxide powder is added to a known volume of a specific solvent (e.g., purified water, buffer at a specific pH) in a sealed flask.
 The presence of undissolved solid at the end of the experiment is essential.
- Equilibration: The flask is agitated in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid, typically by filtration through a non-adsorptive filter (e.g., 0.45 μm PTFE).
- Analysis: The concentration of the dissolved Lansoprazole N-oxide in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a pharmaceutical powder like **Lansoprazole N-oxide**.





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Caption: Workflow for the physical characterization of Lansoprazole N-oxide powder.

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